5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride typically involves the protection of amino acids using the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings to ensure precision and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: It is commonly used in peptide coupling reactions where the Fmoc group protects the amino group during the formation of peptide bonds.
Common Reagents and Conditions
Conditions: Reactions are typically carried out at room temperature, and the compound is stable in aqueous washing operations.
Major Products
The major products formed from reactions involving this compound are typically peptides or peptide derivatives, depending on the specific amino acids and conditions used in the synthesis .
Scientific Research Applications
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino group . This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
5-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,5-dimethoxyphenoxy)pentanoic acid: A similar compound used in peptide synthesis with different functional groups.
Uniqueness
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride is unique due to its specific structure, which includes a pyridine ring. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids .
Properties
Molecular Formula |
C22H19ClN2O4 |
---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H18N2O4.ClH/c25-21(26)15-9-14(10-23-12-15)11-24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-10,12,20H,11,13H2,(H,24,27)(H,25,26);1H |
InChI Key |
MJGCKAHFULSUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CN=C4)C(=O)O.Cl |
Origin of Product |
United States |
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